molecular formula C19H14ClN5O B2478346 1-(3-Chlorophenyl)-3-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)urea CAS No. 862811-98-1

1-(3-Chlorophenyl)-3-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)urea

Cat. No.: B2478346
CAS No.: 862811-98-1
M. Wt: 363.81
InChI Key: OKGIASPZBVBQAW-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a chlorophenyl group, an imidazo[1,2-a]pyrimidinyl group, and a phenylurea moiety. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable candidate for applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-3-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)urea typically involves the reaction of 3-chloroaniline with 4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-3-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding phenolic or quinone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenylurea derivatives.

Scientific Research Applications

1-(3-Chlorophenyl)-3-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting the metabolic pathway in which the enzyme is involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine
  • 2-(4-Fluorophenyl)imidazo[1,2-a]pyrimidine
  • 2-(Chloromethyl)imidazo[1,2-a]pyridine

Uniqueness

1-(3-Chlorophenyl)-3-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows it to participate in a broader range of reactions compared to similar compounds, making it a versatile tool in research and industrial applications.

Properties

IUPAC Name

1-(3-chlorophenyl)-3-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN5O/c20-14-3-1-4-16(11-14)23-19(26)22-15-7-5-13(6-8-15)17-12-25-10-2-9-21-18(25)24-17/h1-12H,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKGIASPZBVBQAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)NC2=CC=C(C=C2)C3=CN4C=CC=NC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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